molecular formula C16H22N2O4S2 B2707844 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 864977-33-3

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2707844
CAS No.: 864977-33-3
M. Wt: 370.48
InChI Key: NWPDPJALZGDTIM-MSUUIHNZSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Ylidene Group: The ylidene group is introduced through condensation reactions with suitable carbonyl compounds.

    Amidation: The final step involves the formation of the pentanamide moiety through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity. The methoxyethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.

    Methoxyethyl Substituted Compounds: Compounds with methoxyethyl groups attached to different cores.

    Methylsulfonyl Substituted Compounds: Compounds with methylsulfonyl groups attached to different cores.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzo[d]thiazole core, methoxyethyl group, and methylsulfonyl group in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in scientific research.

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a complex organic compound that belongs to the class of heterocyclic amides. The unique structural features of this compound, particularly the presence of the benzo[d]thiazole moiety and various functional groups, suggest potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Benzo[d]thiazole Moiety : Known for its bioactive properties.
  • Methylsulfonyl Group : May influence chemical reactivity and biological activity.
  • 2-Methoxyethyl Substituent : Adds to the structural diversity and potential interactions with biological targets.

1. Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. The benzo[d]thiazole derivatives are particularly noted for their effectiveness against various bacterial strains.

Compound Activity Target Organisms
Benzothiazole DerivativesAntimicrobialE. coli, S. aureus
Methylsulfonyl DerivativesAntibacterialVarious Gram-positive and Gram-negative bacteria

2. Anti-inflammatory Properties

The presence of specific functional groups in this compound may confer anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit key inflammatory mediators, making them potential candidates for treating conditions like arthritis.

3. Anticancer Potential

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, thiazole derivatives have been investigated for their ability to target cancer cell lines, demonstrating cytotoxicity against malignant cells while sparing normal cells.

Study Cell Line IC50 Value (µM)
Thiazole DerivativesA549 (lung cancer)9.7
Thiazole-Catechol HybridA549 (lung cancer)8.5

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help in reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some derivatives have shown the capability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzothiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in drug development for infectious diseases.
  • Cytotoxicity Assessment : Research on thiazole-catechol compounds demonstrated selective cytotoxicity towards A549 cells compared to normal fibroblasts, indicating therapeutic potential in oncology.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-4-5-6-15(19)17-16-18(9-10-22-2)13-8-7-12(24(3,20)21)11-14(13)23-16/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPDPJALZGDTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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